molecular formula C18H20N4O3 B11405230 N-{2-[1-methyl-5-(propanoylamino)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{2-[1-methyl-5-(propanoylamino)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11405230
M. Wt: 340.4 g/mol
InChI Key: VJBFUSJZWRQQGH-UHFFFAOYSA-N
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Description

N-[2-(1-METHYL-5-PROPANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its complex structure, which includes a benzodiazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-METHYL-5-PROPANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using propanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-METHYL-5-PROPANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole or furan rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-METHYL-5-PROPANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

N-[2-(1-METHYL-5-PROPANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE can be compared with other benzodiazole and furan derivatives:

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-[1-methyl-5-(propanoylamino)benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C18H20N4O3/c1-3-17(23)20-12-6-7-14-13(11-12)21-16(22(14)2)8-9-19-18(24)15-5-4-10-25-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,24)(H,20,23)

InChI Key

VJBFUSJZWRQQGH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CO3)C

solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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